molecular formula C8H7N B1671886 Indole CAS No. 120-72-9

Indole

Cat. No.: B1671886
CAS No.: 120-72-9
M. Wt: 117.15 g/mol
InChI Key: SIKJAQJRHWYJAI-UHFFFAOYSA-N
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Description

Indole is an organic compound with the formula C₈H₇N. It is classified as an aromatic heterocycle, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . This compound is widely distributed in nature, occurring in flower oils, coal tar, and fecal matter. It is used in perfumery and in the synthesis of tryptophan, an essential amino acid .

Biochemical Analysis

Biochemical Properties

Indole plays a crucial role in various biochemical reactions. It is produced by the reductive deamination of tryptophan via the intermediate molecule indolepyruvic acid. The enzyme tryptophanase catalyzes this reaction, resulting in the formation of this compound, pyruvic acid, ammonium, and energy . This compound interacts with several biomolecules, including enzymes like tryptophanase and proteins involved in bacterial signaling pathways. It acts as a signaling molecule in microbial communities, influencing processes such as spore formation, plasmid stability, drug resistance, biofilm formation, and virulence .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In bacterial cells, this compound regulates diverse functions, including cell division, energetics, biofilm formation, and antibiotic resistance . It also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound modulates the expression of genes involved in stress responses and metabolic pathways, thereby affecting the overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and proteins, modulating their activity. This compound can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For example, this compound interacts with the tryptophanase enzyme, facilitating the deamination of tryptophan to produce this compound . Additionally, this compound influences the expression of genes involved in bacterial virulence and biofilm formation, highlighting its role in microbial physiology .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but its degradation can occur under specific circumstances. Long-term studies have shown that this compound can have sustained effects on cellular function, including the regulation of gene expression and metabolic pathways . In vitro and in vivo studies have demonstrated that this compound’s impact on bacterial communities can persist over extended periods, influencing their behavior and interactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating gut microbiota and enhancing intestinal health. At high doses, this compound can exhibit toxic effects, including disruptions in metabolic processes and adverse impacts on cellular function . Studies have shown that this compound’s effects are dose-dependent, with threshold levels determining its beneficial or harmful outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of tryptophan. It is produced through the tryptophanase-catalyzed deamination of tryptophan. This compound can further undergo various transformations, leading to the formation of derivatives such as this compound-3-acetic acid and this compound-3-carbinol . These metabolic pathways involve enzymes like tryptophanase and cofactors that facilitate the conversion of tryptophan to this compound and its derivatives .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In bacterial cells, this compound is exported and imported via transporter proteins such as AcrEF-TolC and Mtr . These transporters regulate the intracellular and extracellular levels of this compound, influencing its localization and accumulation. This compound’s distribution within cells can affect its activity and function, impacting various cellular processes .

Subcellular Localization

The subcellular localization of this compound and its associated enzymes plays a crucial role in its activity and function. Enzymes involved in this compound biosynthesis, such as tryptophanase, are typically localized in the cytoplasm . This compound itself can be found in various cellular compartments, depending on its interactions with other biomolecules and transporters. The localization of this compound within specific subcellular compartments can influence its role in cellular processes and metabolic pathways .

Chemical Reactions Analysis

Indole undergoes various types of chemical reactions:

Common reagents used in these reactions include acids (for electrophilic substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). Major products formed include indoxyl, indoline, and various substituted indoles.

Comparison with Similar Compounds

Indole is unique due to its widespread occurrence and diverse biological activities. Similar compounds include:

This compound stands out due to its versatility in chemical reactions and its significant role in biological systems.

Properties

IUPAC Name

1H-indole
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InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H
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InChI Key

SIKJAQJRHWYJAI-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CN2
Source PubChem
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Molecular Formula

C8H7N
Record name indole
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Related CAS

64809-15-0, 82451-55-6
Record name 1H-Indole, dimer
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DSSTOX Substance ID

DTXSID0020737
Record name Indole
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Molecular Weight

117.15 g/mol
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Physical Description

White to yellowish solid with an unpleasant odor; Pleasant odor in dilute solutions; Turns red when exposed to light or air; [Hawley] White or yellow crystalline powder; [MSDSonline], Solid, White lustrous, flakey crystalline solid; Unpleasant odour at high concentration, odour becomes floral at higher dilutions
Record name Indole
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Boiling Point

253 °C @ 762 mm Hg; 128-133 °C @ 28 mm Hg, 253.00 to 254.00 °C. @ 760.00 mm Hg
Record name Indole
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Solubility

SOL IN HOT WATER, HOT ALC, ETHER, BENZENE, 1 G IN 2 ML OF 70% ALC, SOL IN TOLUENE, Soluble in fixed oils; insoluble in mineral oil and glycerol., For more Solubility (Complete) data for INDOLE (6 total), please visit the HSDB record page., 3.56 mg/mL, Soluble in fixed oils and propylene glycol; Insoluble in glycerol, Soluble (in ethanol)
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Density

1.22 g/cu m at 25 °C
Record name INDOLE
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Vapor Pressure

0.01 [mmHg], 0.0122 mm Hg at 25 °C
Record name Indole
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Mechanism of Action

The effects of heterocyclic cmpd on hepatic xenobiotic metabolizing enzymes were studied in mice. Female CD-1 mice were admin 5 u mol/kg coumarin, trimethylene oxide (TMO), or trimethylene sulfide (TMS) for 6 days by gavage, or benzofuran, indole, or indole-3-carbinol (IC) daily for 10 days. Animals were /sacrificed/ 1 or 2 days after the last dose; livers were removed and assayed for epoxide hydrolase, glutathione-S-transferase (GST), reduced NADH-quinone-reductase (NADH/QR), glucose-6-phosphate-dehydrogenase (G6PDH), glutathione-reductase (GSSG-red), uridine-diphosphate-glucose-dehydrogenase (UDPGDH), aniline-hydroxylase, 7-ethoxycoumarin-deethylase (ECOD), and cytochrome-c-reductase (cyt-c-red) activities, and cytochrome p450. All cmpd except indole, significantly enhanced epoxide hydrolase activity. GST activities were elevated by all cmpd except TMO and TMS. NADH/QR activity was incr only by coumarin and benzofuran. Indole incr only GST, UDPGDH and cyt-c-red activities. IC enhanced GST, UDPGDH, cyt-c-red, epoxide hydrolase and cytochrome p450 and related monooxygenase activities. Benzofuran and coumarin showed more varied responses. Both cmpd incr epoxide hydrolase, GST and NADH/QR activities. Benzofuran decr cytochrome p450 content and elevated ECOD activity.
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Color/Form

LEAFLETS (WATER, PETROLEUM), CRYSTALS (ETHER), Colorless to yellowish scales, turning red on exposure to light and air., WHITE CRYSTALLINE SOLID, Colorless, shiny flakes

CAS No.

120-72-9
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Melting Point

52 °C, Heat of Formation= 1.5660X10+8 J/kmol; Heat of Fusion at the Melting Point= 9.0000X10+6 J/kmol, 52.5 °C
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1H-indole-6-carbaldehyde (99 mg, 0.68 mmol) and tert-butyl (1S,2R)-3-amino-1-(3,5-difluorobenzyl)-2-hydroxypropylcarbamate acetate 3 (256 mg, 0.68 mmol) in 2-propanol (3 mL) was added sodium borohydride (30 mg, 0.82 mmol). The reaction mixture was stirred for 12 h., quenched with methanol, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:1 ethyl acetate/hexanes) provided indole (50 mg): 1H NMR (300 MHz, CDCl3) δ 8.41 (br s, 1H), 7.60 (d, J=8 Hz, 1H), 7.38 (s, 1H), 7.21 (t, J=3 Hz, 1H), 7.04 (dd, J=8, 1 Hz, 1H), 6.71-6.73 (m, 3H), 6.61-6.68 (m, 1H), 6.53 (s, 1H), 5.38 (br s, 2H), 4.66 (d, J=9 Hz, 1H), 3.89 (s, 2H), 3.49-3.54 (m, 1H), 2.91-2.98 (m, 1H), 2.62-2.73 (m, 3H), 1.35 (s, 9H).
Quantity
99 mg
Type
reactant
Reaction Step One
Name
tert-butyl (1S,2R)-3-amino-1-(3,5-difluorobenzyl)-2-hydroxypropylcarbamate acetate
Quantity
256 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Measured in accordance with the method of Yamada et al. as follows. In 4.0ml of a reaction mixture containing 10 micromoles of L-tryptophan, 0.4 micromole of pyridoxalphosphate (PLP)), 200 micromoles of K2HPO4 -KH2PO4 (pH 8.0), the enzyme is incubated at 65° C. for 10 minutes. Then, 1.0 ml of a 30% aqueous solution of trichloroacetic acid (TCA) is added to stop the reaction. Indole formed in the reaction system is quantitatively determined by the method of E. McEvoy-Bowe [The ANALYST, vol. 88, pages 893-894 (1963)]. The activity is expressed in units in which 1 U is the amount in micromoles of indole formed during 1 minute.
[Compound]
Name
aqueous solution
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10 μmol
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reactant
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0 (± 1) mol
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Name
K2HPO4 KH2PO4
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200 μmol
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reactant
Reaction Step Two
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Name
reaction mixture
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Principle of Step 1: ONPG substituting for lactose is metabolized with β-galactosidase. At 44.5° C. E. coli grow and utilize ONPG and produce indole. β-galactoside turns the medium yellow. In the yellow colored medium, both fecal coliforms and E. coli are present. In samples which do not have a yellow color, there are no fecal coliforms and E. coli.
Name
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Name
lactose
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Synthesis routes and methods IV

Procedure details

pyridines, such as pyridine, methylpyridine, ethylpyridine, propylpyridine, dimethylpyridine, ethylmethylpyridine, trimethylpyridine, phenylpyridine, benzylpyridine and pyridine chloride;
[Compound]
Name
pyridines
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pyridine chloride
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Synthesis routes and methods V

Procedure details

To a solution of 5-hydroxy indole (1.33 g, 10 mmol) and 4-benzyloxymethyl-6-chloro-pyrimidine (2.35 g, 10 mmol) in acetonitrile (20 mL) is added DBU. After 16 h at rt the solution is concentrated under reduced pressure. The residue is purified by FCC (EtOAc/Heptane from 0% to 40%) to give 546-benzyloxymethyl-pyrimidin-4-yloxy)-1H-indole. MS (ESI) m/z 447.0 (M+1).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2.35 g
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reactant
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.